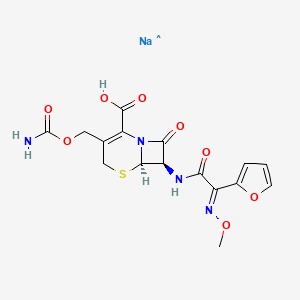

CID 86740576

Description

CID 86740576 is a chemical entity registered in PubChem, a public database for chemical compounds. Based on standard practices in cheminformatics (e.g., PubChem metadata, mass spectrometry, and chromatography), this compound would typically be characterized by its:

- Molecular formula and weight

- Spectroscopic data (e.g., GC-MS, NMR)

- Biological activity or industrial applications

The absence of specific data for this compound in the evidence limits direct analysis .

Properties

Molecular Formula |

C16H16N4NaO8S |

|---|---|

Molecular Weight |

447.4 g/mol |

InChI |

InChI=1S/C16H16N4O8S.Na/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20;/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24);/b19-9+;/t10-,14-;/m1./s1 |

InChI Key |

BAJSKIYRJKPEIM-KKVPMTEMSA-N |

Isomeric SMILES |

CO/N=C(\C1=CC=CO1)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O.[Na] |

Canonical SMILES |

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

CID 86740576 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

CID 86740576 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.

Biology: The compound may be used in biochemical assays to study enzyme interactions, protein binding, and other biological processes.

Industry: Utilized in the production of specialty chemicals, materials science, and other industrial applications where its unique properties are beneficial.

Mechanism of Action

The mechanism of action of CID 86740576 involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets depend on the compound’s structure and functional groups, which determine its reactivity and interactions within biological systems.

Comparison with Similar Compounds

Methodology for Comparative Analysis

To compare CID 86740576 with similar compounds, the following approaches are standard:

Structural Similarity : Use of Tanimoto coefficients or 3D overlays to assess shared functional groups or backbone structures (e.g., steroid derivatives in ) .

Functional Comparison : Evaluation of substrate specificity, enzyme inhibition, or toxicity profiles (e.g., betulin-derived inhibitors in or oscillatoxin derivatives in ) .

Experimental Data : Chromatographic retention times, collision cross-sections (CCS), and solubility profiles (e.g., vacuum distillation fractions in ) .

Comparison with Similar Compounds

Table 1: Key Properties of Hypothetical Analogs

Key Findings:

- Structural Analog : Oscillatoxin D (CID 101283546) shares a complex polycyclic backbone, typical of marine toxins. Such compounds often exhibit high cytotoxicity but poor solubility, limiting therapeutic applications .

- Functional Analog : Betulin (CID 72326), a lupane-type triterpene, is structurally distinct but shares anti-inflammatory properties. Its derivatization (e.g., 3-O-caffeoyl betulin, CID 10153267) enhances bioactivity, a strategy applicable to this compound if functional groups permit .

Q & A

Q. How should negative or inconclusive results for this compound be reported to avoid publication bias?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.